molecular formula C11H14O4 B044977 (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid CAS No. 226916-19-4

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid

Cat. No.: B044977
CAS No.: 226916-19-4
M. Wt: 210.23 g/mol
InChI Key: FWFDDYZZFODCDR-UHFFFAOYSA-N
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Description

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a cyclohexene ring, with an acrylic acid moiety attached to the spiro center. The presence of both the spirocyclic and acrylic acid functionalities makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Spirocyclic Intermediate: Large-scale production of the spirocyclic intermediate using continuous flow reactors to ensure efficient mixing and reaction control.

    Optimization of Wittig Reaction: The Wittig reaction is optimized for industrial conditions, including the use of automated systems for reagent addition and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the oxygen atoms in the dioxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated carboxylic acids.

    Substitution: Amino or thiol-substituted spirocyclic compounds.

Scientific Research Applications

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its spirocyclic structure allows it to fit into specific binding sites, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid is unique due to the presence of both the spirocyclic structure and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-10(13)4-3-9-2-1-5-11(8-9)14-6-7-15-11/h2-4H,1,5-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFDDYZZFODCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=C1)C=CC(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706926
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226916-19-4
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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